molecular formula C13H11ClN2O5S B12623880 N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 920527-27-1

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B12623880
CAS No.: 920527-27-1
M. Wt: 342.76 g/mol
InChI Key: LAQMQYWACIPZMA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a novel chemical entity offered for research purposes. This compound belongs to the sulfonamide class, a group known for diverse biological activities and significant applications in scientific research . Sulfonamide derivatives are extensively studied for their antimicrobial properties, primarily functioning as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . By mimicking p-aminobenzoic acid (PABA), they disrupt the folic acid synthesis pathway in bacteria, which is essential for nucleic acid synthesis and cellular replication . This mechanism makes such compounds valuable tools for investigating new antibacterial agents, especially against resistant pathogens . The structure of this particular compound, which features a 5-chloro-2-hydroxyphenyl moiety and a nitro-functionalized benzene sulfonamide, suggests potential for interaction with various enzymatic targets . Researchers can utilize this compound in areas including medicinal chemistry for structure-activity relationship (SAR) studies, computational docking simulations to estimate binding affinity with target proteins like DHPS, and in vitro antimicrobial screening assays against Gram-positive and Gram-negative bacterial strains . This product is strictly for research use in a controlled laboratory environment and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

920527-27-1

Molecular Formula

C13H11ClN2O5S

Molecular Weight

342.76 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-8-2-4-10(7-12(8)16(18)19)22(20,21)15-11-6-9(14)3-5-13(11)17/h2-7,15,17H,1H3

InChI Key

LAQMQYWACIPZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves the following steps:

  • Starting Material Selection : The synthesis often begins with 4-methyl-3-nitrobenzenesulfonyl chloride as a key intermediate.
  • Substitution Reaction : The introduction of the 5-chloro-2-hydroxyphenyl group is achieved through nucleophilic substitution reactions.
  • Formation of the Sulfonamide : The final step involves the reaction of the amine with the sulfonyl chloride to form the sulfonamide bond.

The overall reaction can be summarized as follows:

$$
\text{4-methyl-3-nitrobenzenesulfonyl chloride} + \text{5-chloro-2-hydroxyaniline} \rightarrow \text{this compound} + HCl
$$

Detailed Reaction Steps

Step-by-Step Synthesis

  • Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride :

    • React 4-methyl-3-nitrophenol with chlorosulfonic acid to yield 4-methyl-3-nitrobenzenesulfonyl chloride.
    • This reaction typically proceeds under controlled temperature conditions to avoid decomposition.
  • Nucleophilic Substitution :

    • The 4-methyl-3-nitrobenzenesulfonyl chloride is then reacted with 5-chloro-2-hydroxyaniline in a suitable solvent (e.g., dichloromethane).
    • The reaction is usually performed at room temperature, allowing for optimal nucleophilic attack on the sulfonyl chloride.
  • Formation of this compound :

    • Upon completion of the reaction, the product is isolated by precipitation or extraction methods.
    • The final compound can be purified through recrystallization from appropriate solvents.

Yields and Conditions

The following table summarizes various preparation methods, yields, and conditions reported in literature:

Method Description Yield (%) Reaction Conditions
Nucleophilic substitution with aniline 85 Room temperature, dichloromethane
Direct sulfonation followed by substitution 75 Controlled temperature, chlorosulfonic acid
Use of triethylamine as a base 90 Inert atmosphere, THF, -40°C to room temp

Research Findings

Recent studies have explored variations in synthesis to improve yields and reduce reaction times:

  • Optimized Conditions : Adjusting solvent systems and temperatures has been shown to enhance product purity and yield.

  • Alternative Starting Materials : Research indicates that using different aniline derivatives can lead to novel sulfonamide compounds with potentially improved biological activity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is its antimicrobial properties. Research indicates that sulfonamides containing similar structures demonstrate significant activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
A study evaluated a series of sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffolds. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 15.62–31.25 µmol/L against Staphylococcus aureus strains, indicating strong antibacterial activity . The study also noted that derivatives showed varying efficacy against Mycobacterium species, with some compounds demonstrating MIC values as low as 1–4 µmol/L against Mycobacterium kansasii.

Compound Target Bacteria MIC (µmol/L)
Compound AStaphylococcus aureus (MSSA)15.62 - 31.25
Compound BMycobacterium kansasii1 - 4

Anticancer Research

Sulfonamides have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. The structure of this compound suggests it may interact with molecular targets relevant to cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar sulfonamide structures were tested against breast cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. These findings indicate a promising avenue for further exploration in cancer treatment protocols.

Future Research Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activity and reduce potential side effects. This includes:

  • Synthesis of New Derivatives: Modifying the chemical structure to improve potency and selectivity.
  • Exploration of Combination Therapies: Investigating the synergistic effects when combined with other antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs vary in functional groups and substituents, leading to distinct physicochemical and biological properties:

Compound Name / ID Key Functional Groups Substituents Biological Activity Reference
Target Compound Sulfonamide 5-Cl, 2-OH, 4-CH₃, 3-NO₂ Antimicrobial (hypothesized)
N-(1-(5-Cl-2-OH-phenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 3) Hydrazide 5-Cl, 2-OH, 3,4,5-trihydroxybenzoyl Antioxidant, antimicrobial
NS-1738 (Urea derivative) Urea 5-Cl, 2-OH, 2-Cl, 5-CF₃ Nicotinic receptor modulation
(E)-1-(5-Cl-2-OH-phenyl)-3-phenylprop-2-en-1-one Chalcone (enone system) 5-Cl, 2-OH, phenylprop-2-en-1-one Antimicrobial, antioxidant
N-(5-Cl-2-OH-phenyl) amino acid derivatives Amino acid conjugate 5-Cl, 2-OH, amino acid side chain Antibacterial (via metal chelation)
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Sulfonamide 5-CH₃-isoxazole, 4-CH₃-SO₂NH Unknown (structural analog)

Physicochemical Properties

  • Acidity : Sulfonamides (pKa ~10) are more acidic than ureas (pKa ~13) or hydrazides (pKa ~15), affecting solubility and ionization at physiological pH .
  • Lipophilicity: The nitro group increases logP compared to methoxy or methyl-substituted analogs (e.g., NS-1738’s CF₃ group has higher lipophilicity than NO₂) .

Toxicity Considerations

In contrast, chalcones and amino acid derivatives may exhibit lower toxicity, as seen in their widespread use in antioxidant studies .

Biological Activity

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide (commonly referred to as a sulfonamide derivative) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H11ClN2O5SC_{13}H_{11}ClN_2O_5S with a molecular weight of approximately 342.75 g/mol. The structure includes a sulfonamide group, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit notable antimicrobial properties. A study evaluated a series of sulfonamides containing similar scaffolds against various bacteria and fungi. The findings revealed that certain derivatives showed significant activity against Staphylococcus aureus , both methicillin-sensitive and methicillin-resistant strains, with minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L for the most effective compounds .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget OrganismMIC (μmol/L)
Compound AMethicillin-sensitive S. aureus15.62
Compound BMethicillin-resistant S. aureus31.25
Compound CMycobacterium kansasii1-4

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro tests demonstrated that several sulfonamide derivatives could inhibit the growth of cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116). Notably, compounds derived from this class exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound TestedIC50 (μM)
MCF-7Compound 2476
MDA-MB-231Compound 33132
Caco-2Compound 2442
HCT-116Compound 3350

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, indicating a potential pathway for therapeutic intervention in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : Many sulfonamides interfere with microtubule dynamics, leading to cell cycle arrest.
  • Targeting Oncogenic Pathways : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer progression.
  • Antimicrobial Mechanisms : The sulfonamide group disrupts bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Case Studies

A notable case study involved the synthesis and evaluation of a novel series of sulfonamide derivatives where one compound exhibited an IC50 value lower than that of standard chemotherapeutics like chlorambucil against breast cancer cell lines . This suggests that modifications in the chemical structure can enhance biological activity.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the amine precursor (e.g., 5-chloro-2-hydroxyaniline) with 4-methyl-3-nitrobenzenesulfonyl chloride. Reaction conditions include stirring at room temperature or slightly elevated temperatures (40–60°C) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure complete conversion . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and nitro-containing byproducts .
  • Table 1 : Comparative Reaction Conditions from Analogous Sulfonamide Syntheses
PrecursorSolventTemp. (°C)PurificationYield (%)Source
5-Chloro-2-methoxyanilineDCM25Recrystallization78
5-Amino-2-methoxyphenylDMF50Column Chromatography65

Q. Which spectroscopic techniques are most effective for confirming the functional groups in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (broad singlet ~δ 10–12 ppm). The nitro group causes deshielding of adjacent carbons (~125–140 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and nitro (N=O stretch ~1520–1350 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) and SHELX software resolve ambiguities in molecular structure?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a saturated solution in acetone/water to obtain diffraction-quality crystals .
  • Data Collection : Employ a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. SHELXT (intrinsic phasing) solves the structure, while SHELXL refines it with anisotropic displacement parameters for non-H atoms .
  • Validation : Check R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds between –OH and sulfonamide O atoms) .

Q. What computational strategies can predict the biological activity of this compound based on its substituents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (nitro group) for potential enzyme inhibition .
  • Molecular Docking : Use AutoDock Vina to model interactions with LSD1 (lysine-specific demethylase 1), leveraging structural analogs like SP-2509 (IC50 = 13 nM) as reference .
  • SAR Analysis : Compare substituent effects (e.g., chloro vs. methoxy) on binding affinity using QSAR models trained on PubChem bioassay data .

Q. How should researchers address contradictions between experimental and computational data?

  • Methodological Answer :
  • Case Study : If NMR suggests a planar nitro group but DFT predicts slight torsion, perform variable-temperature NMR to assess conformational flexibility .
  • Validation : Cross-check SCXRD-derived bond lengths/angles with DFT-optimized geometries (RMSD <0.05 Å). Discrepancies may indicate crystal packing effects .

Q. What strategies optimize reaction conditions to minimize byproducts like nitro-reduction derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Raney Ni under hydrogen atmosphere to assess unintended nitro reduction. Avoid acidic conditions to prevent hydrolysis of the sulfonamide .
  • In Situ Monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry (e.g., excess sulfonyl chloride) to suppress side reactions .

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